Product packaging for Staplabin(Cat. No.:)

Staplabin

Cat. No.: B1241436
M. Wt: 485.6 g/mol
InChI Key: PREWWCBUIKRUIM-YBFXNURJSA-N
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Description

Overview of Bioactive Natural Products from Fungi and Their Significance in Drug Discovery

Fungi are a prolific source of bioactive natural products, which have historically played a crucial role in drug discovery and development. researchgate.nettandfonline.com These fungal metabolites exhibit a remarkable diversity of chemical structures and biological activities, ranging from antibiotics like penicillin to immunosuppressants and cholesterol-lowering agents. tandfonline.comtms-japan.co.jp The unique and complex structures of these compounds often provide novel scaffolds for the development of new therapeutic agents. frontiersin.org Marine-derived fungi, in particular, are a significant source of bioactive metabolites and have been extensively explored for their therapeutic potential. frontiersin.orgmdpi.comresearchgate.net The extreme conditions of marine environments are thought to drive the evolution of unique metabolic pathways in these fungi, leading to the production of novel bioactive compounds. frontiersin.org The exploration of fungal biodiversity continues to be a promising avenue for identifying new lead compounds for drug development. researchgate.netfrontiersin.org

Historical Context of Staplabin's Discovery and Initial Characterization

This compound was first isolated from the fungus Stachybotrys microspora (IFO 30018). nih.govscilit.com Its discovery was the result of a screening program aimed at identifying small molecules that could enhance the binding of plasminogen to fibrin (B1330869), a key process in the dissolution of blood clots. encyclopedia.pub The initial characterization of this compound revealed it to be a triprenyl phenol (B47542) derivative. nih.govscilit.com Spectroscopic analyses were instrumental in elucidating its chemical structure. scilit.com Early studies demonstrated that this compound could stimulate the binding of plasminogen to fibrin and to human U937 cells, suggesting its potential as a modulator of fibrinolysis. nih.govfrontiersin.org The name "this compound" is derived from Stachybotrys plasminogen-binding stimulator. encyclopedia.pub

Positioning this compound within the Broader Family of Stachybotrys microspora Triprenyl Phenols (SMTPs) and Fungi Fibrinolytic Compounds (FGFCs)

This compound is a member of a larger family of compounds known as Stachybotrys microspora triprenyl phenols (SMTPs). tms-japan.co.jpencyclopedia.pubnih.gov This family consists of over 60 structurally similar congeners produced by the black mold Stachybotrys microspora. tms-japan.co.jpencyclopedia.pub The fundamental chemical structure of SMTPs is characterized by a triprenyl phenol backbone. tms-japan.co.jpnih.gov

This compound and its analogs are also referred to as Fungi Fibrinolytic Compounds (FGFCs), which are isoindolone alkaloids derived from marine fungi. researchgate.netnih.govdntb.gov.ua These compounds are recognized for their ability to enhance fibrinolysis by modulating the conformation of plasminogen, making it more susceptible to activation by plasminogen activators. nih.govpatsnap.com Several analogs of this compound, designated as SMTP-1, -2, -3, -4, -5, and -6, have been isolated and characterized, each with variations in the amino acid or amino alcohol moiety attached to the core structure. scilit.comencyclopedia.pub For instance, SMTP-3, -4, -5, and -6 contain serine, phenylalanine, leucine, or tryptophan moieties, respectively. scilit.com Some of these analogs, like SMTP-4, -5, and -6, have shown greater activity in enhancing plasminogen activation and fibrinolysis compared to this compound itself. scilit.com

Scope and Objectives of Contemporary Academic Research on this compound and its Analogs

Current academic research on this compound and its analogs is multifaceted. A primary objective is the discovery and characterization of new, more potent analogs from various fungal sources, including marine environments. researchgate.netmdpi.com Researchers are exploring methods for the selective production of specific SMTP congeners by feeding precursor amines to Stachybotrys microspora cultures. nih.gov This approach has led to significant increases in the production of known SMTPs and the discovery of new congeners. nih.gov

Another key research area is the elucidation of the precise molecular mechanisms by which this compound and its analogs modulate plasminogen activation and fibrinolysis. nih.govsemanticscholar.org This includes studying their effects on the conformational changes of plasminogen and their interactions with other components of the fibrinolytic system. tms-japan.co.jp Furthermore, the potential therapeutic applications of these compounds are being investigated, particularly in the context of thrombotic diseases. nih.govmdpi.com The development of semisynthetic derivatives is also an active area of research, aiming to improve the biological activity and pharmacological properties of these natural products. acs.org

Data Tables

Table 1: Key Analogs of this compound from Stachybotrys microspora

CompoundAmino Acid/Alcohol MoietyRelative Activity (Plasminogen Activation)Reference
This compoundN-carboxybutylBaseline scilit.com
SMTP-1------ encyclopedia.pub
SMTP-2------ encyclopedia.pub
SMTP-3SerineInactive up to 0.45 mM scilit.com
SMTP-4PhenylalanineActive at 0.15–0.3 mM scilit.com
SMTP-5LeucineActive at 0.15–0.3 mM scilit.com
SMTP-6TryptophanActive at 0.15–0.3 mM scilit.com
SMTP-7Ornithine (bridging two this compound cores)Several-fold enhancement at 80–150 μM semanticscholar.org

Table 2: Chemical Information for this compound

PropertyValueReference
Molecular FormulaC28H39NO6 naturalproducts.net
Super ClassOrganoheterocyclic compounds naturalproducts.net
ClassIsoindoles and derivatives naturalproducts.net
Sub ClassIsoindolines naturalproducts.net
Direct ParentIsoindolones naturalproducts.net
Biosynthetic PathwayPolyketides naturalproducts.net
NP Super ClassMeroterpenoids naturalproducts.net
NP ClassTetraketide meroterpenoids naturalproducts.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H39NO6 B1241436 Staplabin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H39NO6

Molecular Weight

485.6 g/mol

IUPAC Name

5-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]pentanoic acid

InChI

InChI=1S/C28H39NO6/c1-18(2)9-7-10-19(3)11-8-13-28(4)24(31)16-21-23(30)15-20-22(26(21)35-28)17-29(27(20)34)14-6-5-12-25(32)33/h9,11,15,24,30-31H,5-8,10,12-14,16-17H2,1-4H3,(H,32,33)/b19-11+

InChI Key

PREWWCBUIKRUIM-YBFXNURJSA-N

Isomeric SMILES

CC(=CCC/C(=C/CCC1(C(CC2=C(C=C3C(=C2O1)CN(C3=O)CCCCC(=O)O)O)O)C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC1(C(CC2=C(C=C3C(=C2O1)CN(C3=O)CCCCC(=O)O)O)O)C)C)C

Synonyms

staplabin

Origin of Product

United States

Origin, Biosynthesis, and Structural Elucidation of Staplabin

Fungal Source and Cultivation Methodologies for Staplabin Production (Stachybotrys microspora IFO 30018, Stachybotrys longispora FG216)

This compound is a natural product synthesized by specific filamentous fungi. The primary and most well-documented producer is Stachybotrys microspora, specifically the strain IFO 30018. nih.gov This fungus was originally isolated from a fallen leaf in Japan. mdpi.com Additionally, this compound and its related analogs, known as Stachybotrys microspora triprenyl phenols (SMTPs), are produced by the marine-derived fungus Stachybotrys longispora FG216. nih.govfrontiersin.org

The production of this compound requires specific laboratory cultivation conditions to encourage fungal growth and metabolite synthesis. For Stachybotrys microspora IFO 30018, a typical cultivation process begins by inoculating a loopful of a slant culture into a seed medium. semanticscholar.org This medium generally consists of a carbon source like glucose, nitrogen sources such as soybean meal and peptone, yeast extract, and essential minerals including KH2PO4 and MgSO4·7H2O. semanticscholar.org The culture is then incubated at approximately 25°C for several days on a rotary shaker to ensure adequate aeration. semanticscholar.org For larger-scale production, this seed culture is transferred to a production medium, where it continues to grow for an extended period, often up to 11 days, to maximize the yield of this compound and related metabolites. semanticscholar.org

Similarly, cultivation of Stachybotrys longispora FG216 for the production of this compound analogs involves a defined fermentation medium. Optimized conditions for producing related compounds include a culture temperature of 28°C and a fermentation period of 7 days. nih.gov The yield of these compounds can be significantly enhanced by metabolic regulation, such as the addition of precursor amino compounds like ornithine hydrochloride to the culture medium. nih.govmdpi.com

Advanced Isolation and Purification Techniques Employed in this compound Research

The extraction and purification of this compound from fungal cultures is a multi-step process designed to isolate the compound from a complex mixture of other metabolites and cellular components. The process typically starts with solvent extraction from the culture broth. nih.gov After separating the fungal mycelium, the culture supernatant is extracted with an organic solvent such as 2-butanone. semanticscholar.org

Following extraction, the crude extract is concentrated to yield an oily residue, which then undergoes successive chromatographic fractionation. nih.govsemanticscholar.orgnih.gov This purification cascade is essential for obtaining pure this compound. Common techniques employed include:

Silica (B1680970) Gel Column Chromatography : Used as an initial step to separate compounds based on polarity. The crude residue is loaded onto a silica gel column and eluted with a solvent gradient. semanticscholar.orgnih.gov

Sephadex LH-20 Column Chromatography : This size-exclusion chromatography separates molecules based on their size and is effective for purifying medium-sized organic molecules like this compound. nih.gov

Reversed-Phase Chromatography : High-performance liquid chromatography (HPLC) using a reversed-phase column, such as an ODS (octadecyl-silica) column, is often the final step to achieve high purity. nih.govnih.gov This technique separates compounds based on their hydrophobicity.

This combination of extraction and multiple chromatographic steps is critical for isolating this compound in a form suitable for structural analysis and biological testing. nih.govnih.gov

Detailed Spectroscopic Analysis and Structural Confirmation of this compound

The definitive structure of this compound was elucidated through a combination of sophisticated spectroscopic methods. nih.govscispace.com These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups, leading to its unambiguous structural assignment.

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide data on the chemical environment of each atom, allowing for the assembly of the molecular skeleton. researchgate.net For this compound and its analogs, extensive NMR analyses have been crucial for assigning the complex triprenyl phenol (B47542) framework. mdpi.comresearchgate.net

Table 1: ¹³C NMR Spectral Data for this compound Data reported for this compound, obtained from the PubChem database.

Chemical Shift (δ) ppmCarbon Atom Assignment
17.5C-CH₃
17.6C-CH₃
23.3-CH₂-
25.6C(CH₃)₂
26.5-CH₂-
26.7-CH₂-
31.9-CH₂-
39.7-CH₂-
44.9-CH-
45.1-CH₂-
50.1-CH-
76.5C-O
88.0C-O
102.5Ar-C
113.8Ar-C
121.7=CH-
123.9=CH-
131.8=C<
138.1=C<
142.1Ar-C
159.2Ar-C-O
162.7Ar-C-O
170.8C=O (Amide/Lactone)
177.5C=O (Carboxylic Acid)
Source: PubChem CID 9957035 nih.gov

Mass spectrometry is used to determine the precise molecular weight and elemental composition of a molecule. For this compound, high-resolution mass spectrometry (HRMS) confirms its molecular formula as C₂₈H₃₉NO₆. nih.gov This technique provides the exact mass of the molecule, which for this compound is 485.27773796 Da, a critical piece of data for structural confirmation. nih.gov Techniques like electrospray ionization (ESI) are commonly used to analyze this compound and its derivatives. mdpi.com

IR and UV-Vis spectroscopy provide complementary information about the molecule's functional groups and electronic system.

Infrared (IR) Spectroscopy : This technique identifies the types of chemical bonds present in a molecule by measuring their vibration upon absorbing infrared radiation. nih.govmrclab.com The IR spectrum of this compound would show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) from the lactone and carboxylic acid, and C=C bonds from the aromatic ring and terpene chain. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to electronic transitions between molecular orbitals. mrclab.commpg.de This provides information about the conjugated systems within the molecule, such as the dihydroxy-isoindolone core of this compound. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Proposed Biosynthetic Pathways of this compound and Related Triprenyl Phenols

The biosynthesis of this compound and other triprenyl phenols in Stachybotrys is believed to be a multi-step process originating from primary metabolic pathways. mdpi.com These compounds are meroterpenoids, meaning they are derived from both the polyketide and terpenoid pathways. mdpi.com

The proposed biosynthetic pathway is as follows:

Precursor Synthesis : The pathway starts with the synthesis of two key precursors. Orsellinic acid is formed via the polyketide pathway, while farnesyl diphosphate (B83284) (FPP) is produced through the mevalonate (B85504) (isoprenoid) pathway. mdpi.comnih.gov

Formation of the Triprenyl Phenol Skeleton : Orsellinic acid and farnesyl diphosphate are combined to form a triprenyl phenol precursor, likely grifolic acid. mdpi.comnih.gov

Key Intermediate Formation : This precursor undergoes a series of enzymatic modifications, including cyclizations and oxidations. A crucial intermediate in the pathway leading to this compound-type molecules is thought to be ilicicolin B (also known as LL-Z1272β). researchgate.netresearchgate.net

Divergence and Final Steps : From ilicicolin B, the pathway can diverge to produce different classes of Stachybotrys metabolites, such as phenylspirodrimanes or the SMTPs (including this compound). mdpi.comresearchgate.net The formation of this compound and its direct analogs involves the generation of a reactive ortho-dialdehyde precursor, known as pre-SMTP. mdpi.comresearchgate.net

Amine Conjugation : The final step in the formation of many SMTPs is a non-enzymatic reaction where the pre-SMTP molecule condenses with a primary amine. mdpi.comnih.gov In the case of this compound, this amine is 5-aminopentanoic acid, which forms the N-carboxybutyl side chain of the final molecule. nih.gov

This proposed pathway highlights the complex interplay of different biosynthetic routes that fungi use to create a diverse array of structurally unique and biologically active secondary metabolites. researchgate.net

Enzymatic and Genetic Mechanisms Underlying this compound Biosynthesis

The biosynthesis of this compound, a triprenyl phenol metabolite, is a complex process orchestrated by a series of dedicated enzymes encoded within a biosynthetic gene cluster (BGC). plos.orgplos.org Fungi are known to organize the genes for secondary metabolite production into these clusters, which typically include genes for core backbone synthesis, chemical modifications, transport, and regulation. plos.org The production of this compound and its analogs, known as Stachybotrys microspora triprenyl phenols (SMTPs), by the fungus Stachybotrys microspora provides a key example of such a pathway. mdpi.comnih.gov

The core structure of this compound is derived from two primary metabolic pathways: the shikimate pathway, which provides aromatic amino acid precursors, and the mevalonate pathway. wikipedia.orgnih.gov The initial steps likely involve the synthesis of a triprenyl phenol backbone. While the specific gene cluster for this compound has not been fully detailed in the provided results, related pathways for similar fungal metabolites offer a strong model. For instance, the biosynthesis of many fungal natural products begins with a core enzyme, such as a polyketide synthase (PKS) or a nonribosomal peptide synthetase (NRPS). plos.orgresearchgate.netmdpi.com In the case of isoindolinone derivatives from Stachybotrys, a non-ribosomal peptide synthetase-like (NRPS-like) enzyme is involved. researchgate.netmdpi.com

The general mechanism for NRPS-driven synthesis involves modular enzymes, where each module is responsible for incorporating a specific amino acid. nih.gov These modules contain catalytic domains, including the adenylation (A) domain, which selects and activates the amino acid substrate, a peptidyl carrier protein (PCP) or thiolation (T) domain that holds the growing peptide chain, and a condensation (C) domain that forms the peptide bonds. nih.govebi.ac.uk For this compound, which contains a pentanoic acid moiety, it is plausible that precursor feeding with specific amino compounds, like 5-aminovaleric acid, can significantly and selectively increase its production, suggesting these precursors are directly incorporated by the biosynthetic machinery. nih.gov

After the formation of the core structure, a series of tailoring enzymes modify it to produce the final this compound molecule. plos.org The biosynthesis of SMTPs, which are closely related to this compound, involves several key steps. A precursor, grifolic acid, is formed from farnesyl pyrophosphate and orsellinic acid. mdpi.com This undergoes reduction and eventually forms a reactive intermediate, pre-SMTP, which has an ortho-dialdehyde function. mdpi.com This precursor can then react non-enzymatically with various primary amines to create the diverse range of SMTP congeners. mdpi.com The conversion of a key intermediate, pri-SMTP, to the reactive pre-SMTP is catalyzed by an oxidase enzyme, indicating a tightly regulated step in the pathway. mdpi.com The genes for these tailoring enzymes, including reductases, oxidases, and potentially transferases, are expected to be located within the this compound BGC.

Genetic studies are crucial for confirming the function of these biosynthetic genes. frontiersin.org Techniques such as whole-genome sequencing and transcriptome analysis help identify putative BGCs by finding clusters of genes that are co-regulated and expressed under conditions where the compound is produced. frontiersin.org Further confirmation comes from genetic manipulation, such as creating gene deletion or overexpression mutants, and analyzing the resulting changes in metabolite production. frontiersin.org While a specific BGC for this compound is not explicitly identified in the search results, the principles of fungal secondary metabolite biosynthesis provide a robust framework for understanding its formation.

Data Tables

Table 1: Key Enzymes and Components in Fungal Secondary Metabolite Biosynthesis

Enzyme/ComponentGeneral FunctionRelevance to this compound Biosynthesis
Nonribosomal Peptide Synthetase (NRPS) A large, modular enzyme that synthesizes peptides without the use of ribosomes. researchgate.netnih.govLikely involved in incorporating the amino acid-derived portions of the this compound structure. researchgate.net
Polyketide Synthase (PKS) A multi-domain enzyme that synthesizes polyketides from simple acyl-CoA precursors.Potentially involved in forming parts of the carbon skeleton of the triprenyl phenol core.
Adenylation (A) Domain Selects and activates a specific amino acid using ATP. ebi.ac.ukWould be responsible for selecting the amino acid precursors for the peptide portion of the molecule.
Peptidyl Carrier Protein (PCP) Domain Covalently tethers the growing peptide chain via a phosphopantetheine arm. nih.govShuttles the biosynthetic intermediates between different catalytic domains of the NRPS. nih.gov
Condensation (C) Domain Catalyzes the formation of peptide bonds between amino acids attached to adjacent PCP domains.Responsible for elongating the peptide chain.
Tailoring Enzymes (e.g., Oxidases, Reductases) Modify the core structure through reactions like hydroxylation, reduction, and cyclization. plos.orgAn oxidase is known to be involved in the related SMTP pathway, suggesting similar enzymes are needed for this compound. mdpi.com
Shikimate Pathway A metabolic route used by fungi and plants to produce aromatic amino acids (phenylalanine, tyrosine, tryptophan). wikipedia.orgProvides the aromatic precursors for the phenol portion of this compound. nih.gov
Mevalonate Pathway A metabolic pathway that produces isoprenoid precursors.Supplies the farnesyl pyrophosphate required for the triprenyl side chain. mdpi.comnih.gov

Synthetic Methodologies and Chemical Derivatization of Staplabin Analogs

Total Synthesis Approaches for Staplabin and its Core Structure

The total synthesis of this compound and its complex analogs presents a considerable challenge to synthetic chemists due to its intricate, sterically congested polycyclic structure. While large-scale production often relies on fermentation, efforts have been made to develop total synthesis routes. mdpi.com Researchers have successfully achieved the total synthesis of stachybotrin C, an analog of SMTP. mdpi.com Another notable achievement in this field is the first enantioselective total synthesis of (+)-stachyflin, a related fungal metabolite with a complex pentacyclic ring system. A key step in this synthesis was a domino epoxide-opening/rearrangement/cyclization reaction induced by a Lewis acid (BF₃·Et₂O), which stereoselectively formed the required core structure in a single step. rsc.org These synthetic accomplishments provide valuable insights and foundational strategies that could be adapted for the total synthesis of this compound itself and its core triprenyl phenol (B47542) skeleton.

The biosynthetic pathway suggests that the core of SMTPs originates from farnesyl pyrophosphate and orsellinic acid, which cyclize to form key intermediates like ilicicolin B (also known as LL-Z1272β). mdpi.commdpi.commdpi-res.com This intermediate is then believed to undergo further transformations to yield pre-SMTP, a reactive ortho-dialdehyde precursor that is central to the formation of the diverse family of SMTP congeners. mdpi.comresearchgate.netfrontiersin.org

Semi-Synthetic Strategies for this compound Analogs (SMTPs, FGFCs)

Semi-synthetic methods, which utilize naturally produced precursors for further chemical modification, are a highly effective strategy for generating novel this compound analogs. These analogs include various SMTPs and Fungal-Derived Fibrinolytic Compounds (FGFCs), a term also used for these isoindolinone alkaloids. nih.govsciprofiles.com The high reactivity of the ortho-dialdehyde moiety in the pre-SMTP intermediate is frequently exploited for these derivatizations. acs.org

A prominent semi-synthetic and precursor-directed biosynthetic strategy involves modifying the N-linked side chain of the this compound core. The final step in the biosynthesis of most SMTPs is a non-enzymatic reaction between the precursor, pre-SMTP, and a primary amine, often an amino acid. mdpi.comresearchgate.net This allows for the generation of a wide array of congeners by introducing different amino acids into the culture medium of Stachybotrys microspora. researchgate.net

Notably, this method has been successfully used to incorporate non-proteinogenic D-amino acids, creating a series of potent analogs. mdpi.com The incorporation of D-amino acids can offer advantages, such as increased stability, by making the resulting peptides less susceptible to enzymatic degradation. mdpi.comnih.gov By feeding the fungal culture with specific D-amino acids, researchers have selectively produced congeners like SMTP-4D (from D-phenylalanine), SMTP-5D (from D-leucine), SMTP-7D (from D-ornithine), and SMTP-8D (from D-lysine). mdpi.comgoogle.comnii.ac.jp

Table 1: SMTP Analogs Generated via Precursor-Directed Biosynthesis
Target SMTP AnalogPrecursor Amino Acid Fed to CultureReference
SMTP-3L-Serine google.com
SMTP-4L-Phenylalanine google.com
SMTP-5L-Leucine google.com
SMTP-6L-Tryptophan google.com
SMTP-7 (FGFC1)L-Ornithine google.comnih.gov
SMTP-8L-Lysine google.com
SMTP-4DD-Phenylalanine mdpi.comgoogle.com
SMTP-7DD-Ornithine mdpi.comgoogle.com
SMTP-8DD-Lysine mdpi.comgoogle.com

Beyond altering the amino acid moiety, the triprenyl phenol core of this compound itself can be chemically modified. Semi-synthetic approaches have been developed to create derivatives with altered properties. For example, structural derivatives of FGFCs have been synthesized by introducing aliphatic groups (like ethyl, methyl, and n-propyl) or benzyl (B1604629) derivatives at various positions on the core scaffold. nih.gov Such modifications can significantly influence the molecule's biological activity and pharmacokinetic profile. The derivatization of the dialdehyde (B1249045) moiety in related phenylspirodrimanes with arginine has been shown to generate peptidomimetics, demonstrating the versatility of this chemical handle for creating new molecular entities. acs.org

A particularly innovative strategy involves the creation of pseudosymmetric dimers by bridging two this compound core units. This is achieved by using a diamino acid, such as ornithine or lysine (B10760008), to react with two molecules of the pre-SMTP precursor. researchgate.net

This approach has led to the synthesis of some of the most potent this compound analogs, SMTP-7 and SMTP-8. researchgate.net

SMTP-7 (also known as FGFC1) consists of two this compound cores bridged by an ornithine molecule. nih.govnih.govresearchgate.net

SMTP-8 is a similar dimer where the bridging unit is lysine. researchgate.net

Spectroscopic analysis confirms that the SMTP-7 molecule is composed of two identical this compound core structures linked by ornithine. researchgate.net This dimerization strategy has been shown to significantly enhance the molecule's activity compared to the monomeric this compound. researchgate.net The biosynthesis of FGFC1 (SMTP-7) involves the combination of one L-ornithine molecule with two molecules of an intermediate known as FGFC3. nih.govfrontiersin.org

Derivatization of the Triprenyl Phenol Core Structure

Precursor-Directed Biosynthesis and Enhancement of Specific Analog Production

Precursor-directed biosynthesis is a powerful and widely used technique to generate novel and specific this compound analogs and to enhance their production yields. researchgate.net This method involves supplementing the fermentation medium of the producing organism, Stachybotrys microspora, with a specific chemical precursor or an analog of a natural intermediate. acs.orgnih.gov The fungal biosynthetic machinery then incorporates this supplied molecule into the final product.

The production of this compound and its congeners is markedly increased by feeding the culture with the amino acid or amino alcohol that constitutes the N-linked side chain of the desired compound. acs.orgnih.gov For instance, adding L-ornithine to the culture medium of S. longispora FG216 led to a significant increase in the yield of FGFC1 (SMTP-7), reaching up to 1.98 g/L under optimized conditions. nih.gov Research has shown that adding specific precursors like 5-aminovaleric acid, ethanolamine, serine, phenylalanine, leucine, tryptophan, ornithine, and lysine can result in 7- to 45-fold increases in the production of this compound, SMTP-1, -3, -4, -5, -6, -7, and -8, respectively. nih.gov This strategy not only enhances yield but also allows for the selective production of a single, desired congener, simplifying subsequent purification processes. nih.gov

Chemoenzymatic Synthesis of this compound Derivatives

Chemoenzymatic synthesis combines the high selectivity of enzymatic reactions with the broad scope of chemical transformations. The biosynthesis of this compound itself can be viewed through a chemoenzymatic lens. The fungal cells employ a series of enzymes to construct the complex pre-SMTP intermediate. mdpi.comresearchgate.net This precursor, which possesses a highly reactive aromatic ortho-dialdehyde function, is then released. mdpi.comacs.org The final step, the conjugation with a primary amine to form the stable isoindolinone ring system, is a spontaneous, non-enzymatic chemical reaction. mdpi.comresearchgate.netresearchgate.net

This natural process provides a model for deliberate chemoenzymatic strategies. One could envision a process where the pre-SMTP precursor is produced and isolated through large-scale fermentation (the enzymatic step). This purified reactive intermediate could then be used as a starting material for purely chemical reactions (the chemical step) with a diverse library of synthetic primary amines, leading to the creation of countless novel this compound analogs that are not accessible through fermentation alone. This approach leverages the strengths of both biological and chemical synthesis to expand the structural diversity of the this compound family.

Mechanistic Investigations of Staplabin S Modulatory Effects on the Plasminogen/plasmin System

Molecular Targets and Binding Interactions of Staplabin

Investigations into the molecular targets of this compound reveal interactions that facilitate its effects on the fibrinolytic system.

Stimulation of Plasminogen Binding to Fibrin (B1330869) and Cellular Receptors (e.g., U937 cells)

This compound has been shown to stimulate the binding of plasminogen, the zymogen of the fibrinolytic serine protease plasmin, to both fibrin and U937 cells. alfa-chemistry.com. This stimulation of binding to fibrin and U937 cells is also observed with this compound and its analogs. nih.gov, guidetopharmacology.org, wikipedia.org. Studies have demonstrated that this compound can elevate plasminogen binding to fibrin and U937 cells by approximately 2-fold at concentrations ranging from 0.3 to 0.5 mM. alfa-chemistry.com.

Modulation of Plasminogen Conformation

This compound and related compounds, such as FGFC1, have been found to influence the conformation of plasminogen. researchgate.net, bibliotekanauki.pl, mdpi.com. Specifically, research on FGFC1, an isoindolone alkaloid related to this compound, indicates that it binds to the lysine-binding sites (LBSs) of plasminogen. idrblab.net, ebi.ac.uk. This interaction is crucial as it induces plasminogen to adopt an open conformation. idrblab.net, ebi.ac.uk. Molecular docking studies investigating the binding of FGFC1 to the kringle domains (KR1-KR5) of plasminogen revealed that interactions primarily involve hydrophilic and hydrophobic forces. idrblab.net, ebi.ac.uk. The binding affinity values (kcal/mol) for FGFC1 to these sites were reported as follows:

Plasminogen Kringle DomainBinding Affinity (kcal/mol)
KR1-7.4
KR2-9.0
KR3-6.3
KR4-8.3
KR5-6.7

These values suggest a moderately high affinity of FGFC1 for the lysine-binding sites on plasminogen. idrblab.net, ebi.ac.uk.

Enhancement of Plasminogen Activation

This compound and its analogs enhance the activation of plasminogen into its active form, plasmin, through interaction with plasminogen activators.

Urokinase-Catalyzed Plasminogen Activation

This compound and its analogs have been shown to enhance the activation of plasminogen catalyzed by urokinase. nih.gov, guidetopharmacology.org, researchgate.net, wikipedia.org. It has been suggested that the structural feature of bridging ornithine with two this compound cores, as seen in the related compound FGFC1, could contribute to increased activation of urokinase-catalyzed plasminogen. nih.gov.

Activation of Plasminogen by Other Activators (e.g., scu-PA)

Beyond urokinase, this compound and its analogs also enhance the activation of plasminogen by other activators, including single-chain urokinase-type plasminogen activator (scu-PA), also known as pro-uPA. nih.gov, guidetopharmacology.org. Studies with the related compound FGFC1 have demonstrated its capacity to enhance fibrinolytic activity mediated by scu-PA., nih.gov,, ebi.ac.uk. In an in vitro system containing scu-PA and plasminogen, FGFC1 effectively promoted the dissolution of FITC-fibrin. nih.gov. The fibrinolytic activity was observed to increase in an approximately linear manner with increasing concentrations of pro-uPA in the presence of FGFC1. idrblab.net, ebi.ac.uk. A 2.2-fold enhancement of fibrinolytic activity was specifically noted at a concentration of 0.096 mM FGFC1. idrblab.net, ebi.ac.uk.

Fibrinolytic Mechanisms Initiated or Augmented by this compound and Analogs

This compound and its analogs play a role in initiating or augmenting fibrinolytic mechanisms. nih.gov, guidetopharmacology.org,, researchgate.net, wikipedia.org. Research on FGFC1, a related isoindolone alkaloid, highlights its significant fibrinolytic activity., nih.gov. FGFC1 has been shown to promote the lysis of clots and lead to an increase in the concentration of D-dimer, a marker of fibrin degradation., nih.gov. Furthermore, it increased the generation rate of p-nitroaniline in plasma, indicating its fibrinolytic effect., nih.gov. Investigations into the structural effects of FGFC1 on fibrin clots revealed an increase in the number of protofibrils within fibrin fibers and an increase in the pore diameter between protofibrils., nih.gov. This results in the formation of thinner and looser clot networks characterized by larger pores, a structural alteration that increases the susceptibility of the clot to fibrinolysis., nih.gov.

Direct Effects on Fibrin Clot Lysis (in vitro models)

In vitro studies have demonstrated that this compound and its analogs directly impact the process of fibrin clot lysis. This compound was shown to stimulate the binding of plasminogen to fibrin. nih.govnih.govfrontiersin.orgjst.go.jp This enhanced binding is a crucial step in localizing plasminogen to the site of a clot, where it can be activated to plasmin.

Further research using this compound analogs, such as FGFC1 (also known as SMTP-7), has provided more detailed insights into their effects on clot lysis in vitro. FGFC1 was found to effectively promote fibrin degradation. researchgate.netnih.gov Experiments measuring fluorescence intensity in FITC fibrin lysate showed a significant increase in the presence of FGFC1, indicating enhanced fibrinolysis. researchgate.netnih.gov Similarly, the concentration of D-dimer, a marker of fibrin degradation, was significantly increased when fibrin clots were incubated with FGFC1. researchgate.netnih.gov

Microscopic analysis of fibrin clot structure formed in the presence of FGFC1 revealed alterations compared to control clots. Image analysis showed that FGFC1 significantly reduced the fiber density within the clot while increasing the fiber diameter and the distance between protofibrils. researchgate.net These structural changes likely contribute to the observed enhancement of fibrin lysis.

Studies investigating the effect on plasminogen activation have shown that this compound analogs enhance urokinase-catalyzed plasminogen activation and subsequent plasminogen/urokinase-mediated fibrinolysis in vitro. nih.govresearchgate.netmdpi.com Specifically, SMTP-7 and SMTP-8, novel this compound analogs, were reported to cause a significant increase (2- to 12-fold) in urokinase-catalyzed plasminogen activation and fibrinolysis at concentrations ranging from approximately 80 to 150 microM. researchgate.net This indicates that these compounds facilitate the conversion of plasminogen to its active form, plasmin, which then degrades the fibrin clot.

Here is a summary of the in vitro effects of FGFC1 on fibrinolysis:

ParameterEffect of FGFC1 (vs Control)Reference
Plasminogen Binding to FibrinStimulated nih.govnih.govfrontiersin.orgjst.go.jp
Fluorescence Intensity (FITC Fibrin Lysate)Increased researchgate.netnih.gov
D-dimer Concentration (Fibrin Lysate)Increased researchgate.netnih.gov
Fibrin Fiber DensityReduced researchgate.net
Fibrin Fiber DiameterIncreased researchgate.net
Distance Between ProtofibrilsIncreased researchgate.net
Urokinase-catalyzed Plasminogen ActivationEnhanced nih.govresearchgate.netmdpi.com
Urokinase- and Plasminogen-mediated FibrinolysisEnhanced nih.govresearchgate.netmdpi.com

Mechanisms Influencing Plasminogen-Mediated Fibrinolysis

This compound and its related SMTPs exert their influence on fibrinolysis primarily by modulating the conformation of plasminogen. researchgate.netnih.govmdpi.com Plasminogen is known to exist in different conformational states, including a closed form that has attenuated activity and reduced interaction with fibrin and cellular receptors. d-nb.info this compound and SMTPs are classified as non-lysine-analog plasminogen modulators, meaning their mechanism of action differs from traditional lysine (B10760008) analogs. nih.gov

These compounds directly interact with plasminogen, inducing conformational changes that enhance both its activation and its binding to fibrin. patsnap.comresearchgate.netnih.govmdpi.com Research suggests that lysine-binding sites (LBSs) located within the kringle domains of plasminogen play a crucial role in the interaction with this compound analogs like FGFC1. nih.govmdpi.com The binding of FGFC1 to these LBSs is thought to activate plasminogen, leading to the exposure of its open conformation, which is more susceptible to activation by plasminogen activators such as urokinase-type plasminogen activator (u-PA) and tissue-type plasminogen activator (t-PA). nih.govmdpi.com Specifically, it has been reported that FGFC1 initially binds to the LBS of kringle domain 1 (KR1), which then mediates the interaction between plasminogen and the C-terminal lysine residues on fibrin. mdpi.com

By inducing these conformational changes and enhancing fibrin binding, this compound and its analogs facilitate the localized conversion of plasminogen to plasmin at the site of the clot, thereby promoting fibrinolysis. patsnap.comresearchgate.netnih.govmdpi.com Studies have shown that this compound enhanced urokinase-catalyzed plasminogen activation. nih.gov Similarly, SMTP-7 and SMTP-8 significantly enhanced urokinase-catalyzed plasminogen activation. researchgate.net Furthermore, FGFC1 has been shown to enhance the maximum catalytic efficiency and total catalytic activity of fibrinolysis. mdpi.com

Beyond their effects on plasminogen conformation and binding, some this compound analogs, such as FGFC1, have also been reported to influence Thrombin-Activatable Fibrinolysis Inhibitor (TAFI). researchgate.netresearchgate.net FGFC1 was found to enhance TAFI-mediated fibrinolysis and inhibit the combination of activated TAFI (TAFIa) with fibrin, suggesting a multi-faceted mechanism of action that contributes to enhanced clot dissolution. researchgate.netresearchgate.net

Comparative Mechanistic Studies with Lysine Analogs and Other Plasminogen Modulators

This compound and the SMTP family of compounds are distinguished from classical lysine analogs, such as tranexamic acid and 6-aminohexanoic acid (EACA), by their distinct mechanism of modulating the plasminogen system. researchgate.netnih.gov While lysine analogs also interact with the LBSs of plasminogen and can induce conformational changes that facilitate activation, their primary antifibrinolytic effect stems from displacing plasminogen from its binding sites on fibrin, thereby preventing its activation at the clot surface. d-nb.infourl.edu

In contrast, this compound and its analogs are described as non-lysine-analog modulators that enhance both the activation and fibrin binding of plasminogen. researchgate.netnih.govresearchgate.net This represents a fundamental difference in their interaction with the fibrinolytic system compared to the inhibitory action of lysine analogs on fibrin binding. This compound and SMTPs achieve their profibrinolytic effect by modulating plasminogen conformation in a manner that favors its association with and activation on the fibrin clot. researchgate.netnih.govmdpi.com

Comparative studies have indicated variations in the potency of different this compound analogs. For instance, SMTP-7 and SMTP-8 demonstrated higher activity in enhancing plasminogen activation and fibrinolysis compared to the parent compound this compound and earlier isolated SMTPs. researchgate.net Additionally, studies comparing SMTPs with D-amino acid moieties to their L-amino acid counterparts revealed that the D-series SMTPs were more effective in enhancing urokinase-catalyzed plasminogen activation. nih.gov

Other types of fibrinolytic agents, such as natural fibrinolytic enzymes like Harobin and nattokinase, act by directly cleaving fibrin without requiring the activation of plasminogen. patsnap.com this compound's mechanism is distinct from these enzymes as it focuses on modulating the activity of the endogenous plasminogen/plasmin system by influencing plasminogen conformation and fibrin binding. patsnap.com This positions this compound and its analogs as a unique class of plasminogen modulators that promote fibrinolysis through a specific interaction with the plasminogen molecule.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Staplabin and Its Analogs

Impact of Core Triprenyl Phenol (B47542) Structure Modifications on Biological Activity

However, modifications to the core do influence other properties. Studies on various congeners have revealed that the presence of a phenolic hydroxy group and a carboxylic acid group on the core structure is associated with higher anti-oxidative activities. researchgate.net The triprenyl phenol structure is a common feature in a range of biologically active fungal metabolites, which have been shown to have functions as diverse as inhibiting the complement system, antiviral activity, and modulating cholesterol ester transfer. mdpi.com The consistent presence of this core across the active SMTP series suggests it is a prerequisite for binding to plasminogen, even if the specificity and potency of the interaction are dictated by other parts of the molecule.

Influence of N-linked Side-Chain Variations (Amino Acid/Amino Alcohol Moieties) on Potency and Specificity

The N-linked side-chain is a critical determinant of the biological potency and specificity of Staplabin and its analogs. mdpi.comresearchgate.net Research has shown that the structure of this side-chain significantly influences the molecule's ability to modulate plasminogen. mdpi.com this compound itself contains an N-carboxybutyl side chain. jst.go.jp

Studies comparing analogs with different amino acid moieties have provided clear insights into the structure-activity relationship. For example, SMTP-4 (with a phenylalanine moiety), SMTP-5 (leucine), and SMTP-6 (tryptophan) were found to be more potent than this compound in enhancing urokinase-catalyzed plasminogen activation and binding to fibrin (B1330869). jst.go.jp In contrast, SMTP-3, which contains a serine moiety, was inactive. jst.go.jp This suggests that the size and character of the amino acid side chain are crucial for effective interaction with plasminogen.

Further research has identified key requirements for this part of the molecule. For potent plasminogen modulation, the N-linked side chain must possess both an aromatic group and a negatively ionizable group. mdpi.com The inactivity of analogs without a side-chain (SMTP-0) confirms its essential role in the molecule's function. researchgate.net The production of specific SMTPs can be selectively increased by feeding the Stachybotrys microspora culture with the corresponding precursor amino acid or amino alcohol, such as 5-aminovaleric acid for this compound or phenylalanine for SMTP-4. nih.gov

Table 1: Impact of N-linked Side-Chain on Fibrinolytic Activity

This table summarizes the activity of this compound and several analogs (SMTPs) with different N-linked side-chains in enhancing plasminogen activation and fibrinolysis.

CompoundN-linked MoietyEffective Concentration (mM)Activity Status
This compoundN-carboxybutyl0.4–0.6Active
SMTP-3Serine> 0.45Inactive
SMTP-4Phenylalanine0.15–0.3Active
SMTP-5Leucine0.15–0.3Active
SMTP-6Tryptophan0.15–0.3Active

Data sourced from reference jst.go.jp.

SAR of Pseudosymmetric Dimers (e.g., SMTP-7, SMTP-8) vs. Monomeric this compound

A significant increase in potency is achieved through the dimerization of the this compound core structure. researchgate.net Analogs such as SMTP-7 and SMTP-8 are pseudosymmetric dimers, where two this compound-like cores are bridged by an amino acid linker. encyclopedia.pubresearchgate.net In SMTP-7, this linker is ornithine, while in SMTP-8, it is lysine (B10760008). nih.govresearchgate.net

Table 2: Potency Comparison of Monomeric vs. Dimeric this compound Analogs

This table compares the effective concentrations required for fibrinolytic enhancement between monomeric and dimeric SMTPs.

CompoundStructureLinker MoietyEffective Concentration (mM)
This compoundMonomerN/A0.4 - 0.6
SMTP-4MonomerN/A0.15 - 0.3
SMTP-7DimerOrnithine0.08 - 0.15

Data sourced from references jst.go.jpresearchgate.net.

Identification of Key Pharmacophores and Structural Determinants for Plasminogen Modulation and Fibrinolysis

Based on extensive SAR studies, a clear pharmacophore model for plasminogen modulation has emerged. The key structural determinants required for enhancing fibrinolysis are:

The Triprenyl Phenol Core : This is the essential, non-negotiable scaffold of the molecule. mdpi.comresearchgate.net It serves as the foundational structure for arranging the other functional groups in the correct spatial orientation for binding.

An N-linked Side-Chain : The presence of a side chain attached to the isoindolinone nitrogen is absolutely required for plasminogen-modulating activity. mdpi.comresearchgate.net Molecules lacking this feature are inactive. researchgate.net

Specific Side-Chain Properties : For high potency, the side chain must contain both an aromatic ring and a negatively ionizable group (like a carboxylic acid). mdpi.com The aromatic group likely engages in hydrophobic or pi-stacking interactions within the binding pocket on plasminogen, while the charged group may form critical electrostatic interactions or salt bridges.

Dimeric Structure : Linking two active monomeric units via a bridge, such as an ornithine or lysine residue, creates a pseudosymmetric dimer that dramatically increases potency. researchgate.netresearchgate.net This dimeric arrangement is a key determinant for achieving maximal activity, suggesting that the spatial presentation of two pharmacophores is optimal for inducing the desired effect on the plasminogen zymogen.

Preclinical Research Paradigms and Biological Activities of Staplabin Analogs Excluding Human Clinical Trials

In Vitro Studies on Cellular Models

In vitro studies using various cell lines have been instrumental in elucidating the cellular and molecular mechanisms underlying the potential therapeutic effects of staplabin analogs.

Impact on Plasminogen Binding and Activation in Cell Lines (e.g., U937 cells)

This compound and its analogs have demonstrated the ability to modulate the plasminogen system, a key component of fibrinolysis. Studies have shown that this compound stimulates the binding of plasminogen to fibrin (B1330869) and to U937 cells. mdpi.comnih.govfrontiersin.orgresearchgate.net This effect is considered significant as the binding of plasminogen to fibrin and cell surfaces is crucial for its activation to plasmin. encyclopedia.pubd-nb.info Certain this compound analogs, such as Compound 1 (SMTP-7/FGFC1), have been shown to enhance urokinase-catalyzed plasminogen activation. mdpi.comnih.gov This enhancement is thought to be mediated by inducing a conformational change in plasminogen, making it more susceptible to activation. d-nb.info Compared to this compound, SMTP-1 has shown higher plasminogen-fibrin binding action, indicating a potential for enhanced thrombolysis. mdpi.com

Cellular Mechanisms of Anti-inflammatory Effects (e.g., modulation of cytokine expression in macrophages like RAW264.7)

This compound analogs have exhibited anti-inflammatory properties in preclinical settings. mdpi.comdntb.gov.uamdpi.comfrontiersin.orgnih.gov While specific detailed mechanisms in RAW264.7 macrophages are not extensively detailed in the provided snippets for this compound analogs, research in in vivo models of cerebral infarction has provided insights into their anti-inflammatory actions at the cellular level. For instance, treatment with Compound 1 (SMTP-7) in a mouse model of cerebral infarction did not result in increased mRNA expression of inflammatory cytokines like IL-6, IL-1β, and TNF-α, unlike treatment with tissue-type plasminogen activator (t-PA). mdpi.comfrontiersin.orgnih.gov Further analysis in this model revealed that Compound 1 decreased the expression of IL-6, signal transducer and activator of transcription 3, S100 calcium binding protein A8, and MMP-9. mdpi.com Additionally, SMTPs have been reported to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in controlling inflammation. encyclopedia.pubmdpi.com In vitro data also suggested that SMTP-7 can directly attenuate leukocyte/endothelial cell interaction by inhibiting cytokine-induced oxidative responses in endothelial cells. ahajournals.org

In Vitro Assessments of Anti-cancer Activity (e.g., inhibition of NSCLC cells with EGFR mutation)

Preclinical studies have explored the potential anti-cancer activity of this compound analogs. FGFC1, an analog isolated from Stachybotrys longispora FG216, has demonstrated anti-cancer effects in in vitro models of non-small cell lung cancer (NSCLC), particularly in cells harboring EGFR mutations. mdpi.com Specifically, FGFC1 significantly inhibited the proliferation, colony formation, and induced G0/G1 cell cycle arrest and apoptosis in PC9 cells, an EGFR-mutant NSCLC cell line with an exon 19 deletion. mdpi.com These effects were observed in a dose- and time-dependent manner. mdpi.com Notably, FGFC1 did not show obvious inhibitory effects on H1299 cells, which are EGFR wild-type NSCLC cells. mdpi.com Mechanistically, transcriptome analysis and further experiments revealed that FGFC1 exerted its anti-cancer activity in PC9 cells by inhibiting the NF-κB signaling pathway. mdpi.com This inhibition was evidenced by the downregulation of genes related to the NF-κB pathway, including IL-6, TNF-α, and ICAM-1, and decreased protein expression of p-IKKα/β, p-p65, p-IκB, IL-6, and TNF-α. mdpi.com

Neuroprotective Effects in Cultured Neuronal Cells

While the provided search results primarily highlight the neuroprotective effects of this compound analogs in in vivo animal models of cerebral infarction mdpi.commdpi.comfrontiersin.orgnih.govahajournals.org, direct detailed in vitro studies specifically on the neuroprotective mechanisms of this compound analogs in cultured neuronal cells are not extensively described in the snippets. Some sources mention the expectation of neuroprotective effects and links to delayed neuronal cell death in the context of a compound related to this compound tms-japan.co.jp, and general neuroprotective effects in stroke models frontiersin.org. However, detailed data on the impact of this compound analogs on the survival or function of cultured neurons under specific stress conditions (e.g., excitotoxicity) are not clearly presented in the context of this compound analogs in the provided search results.

In Vivo Studies in Animal Models

In vivo studies using various animal models have been crucial in evaluating the therapeutic potential of this compound analogs, particularly in the context of thrombolysis and stroke.

Investigation of Thrombolytic Efficacy in Animal Models of Thrombosis (e.g., rat pulmonary embolism model, cerebral infarction models in mice and gerbils)

This compound analogs, such as Compound 1 (SMTP-7/FGFC1), have demonstrated significant thrombolytic efficacy in several animal models of thrombosis. mdpi.comresearchgate.netmdpi.comresearchgate.netd-nb.infonih.govresearchgate.netresearchgate.netnih.gov

In a rat pulmonary embolism model, Compound 1 (at 5 mg/kg) significantly enhanced the rate of clot clearance, achieving approximately a three-fold increase compared to the spontaneous clearance group. mdpi.comd-nb.infonih.gov This effect was further enhanced when Compound 1 was administered in combination with urokinase-type plasminogen activator (u-PA). mdpi.comd-nb.info Another study in a Wistar rat model showed that Compound 1 at 10 mg/kg effectively dissolved most pulmonary thrombi. mdpi.comresearchgate.net The thrombolytic effect of Compound 1 in this model is suggested to be mediated by u-PA and plasminogen. mdpi.com

SMTP-7 has also shown efficacy in cerebral infarction models in mice and gerbils. mdpi.commdpi.comfrontiersin.orgnih.govahajournals.orgresearchgate.net In a novel embolic stroke model in Mongolian gerbils, SMTP-7 demonstrated amelioration of embolic stroke. mdpi.comahajournals.org This model involves the transfer of an acetic acid-induced thrombus to embolize the middle cerebral artery. mdpi.com The same protocol was successfully applied to mice models. mdpi.com Studies in mice cerebral infarction models have shown that SMTP-7 can decrease infarct size, neurological deficits, and edema. mdpi.comnih.gov It also helped restore blood flow and suppressed hemorrhagic transformation, a significant advantage compared to traditional thrombolytic agents like t-PA. mdpi.comnih.gov The reduced hemorrhagic region observed with SMTP-7 treatment (10 mg/kg) in a cerebral infarction mouse model, compared to t-PA treatment (10 mg/kg), suggests it could be a potentially safer therapeutic option for cerebral infarction. mdpi.comnih.gov The efficacy of SMTP-7 has also been demonstrated in a severe embolic stroke model in cynomolgus monkeys, where it was effective in treating stroke under conditions where t-PA treatment tended to cause hemorrhagic infarct-associated premature death. mdpi.comscienceopen.com

The thrombolytic activity of this compound analogs is attributed to their ability to modulate plasminogen conformation, enhancing its binding to fibrin and subsequent conversion to plasmin, thereby promoting fibrinolysis. encyclopedia.pubmdpi.comresearchgate.net

Table 1: Summary of Thrombolytic Efficacy in Animal Models

Animal ModelThis compound Analog (Example)Observed EffectKey Findings
Rat Pulmonary EmbolismCompound 1 (SMTP-7)Enhanced clot clearance rate~3-fold increase in clot clearance (5 mg/kg) mdpi.comd-nb.infonih.gov; Effective dissolution of thrombi (10 mg/kg) mdpi.comresearchgate.net
Mongolian Gerbil Cerebral InfarctionSMTP-7Amelioration of embolic strokeDemonstrated efficacy in a novel embolic stroke model mdpi.comahajournals.org
Mouse Cerebral InfarctionSMTP-7 (Compound 1)Decreased infarct size, neurological deficits, edema; Restored blood flowSuppressed hemorrhagic transformation compared to t-PA mdpi.comfrontiersin.orgnih.gov
Cynomolgus Monkey Embolic StrokeSMTP-7Effective in treating severe embolic stroke; Suppressed hemorrhagic transformationEffective under conditions where t-PA caused hemorrhagic death mdpi.comscienceopen.com

Assessment of Anti-inflammatory and Anti-oxidative Properties in Relevant Animal Models

Studies on Neuroprotection and Reduction of Cerebral Injury in Animal Models of Ischemia/Reperfusion

This compound analogs have been explored for their neuroprotective effects and ability to reduce cerebral injury in animal models of ischemia/reperfusion. SMTP-7 (FGFC1) has shown neuroprotective activities. researchgate.net Cerebral ischemia/reperfusion injury is a significant area of research, and various animal models, including those in rats and mice, are utilized to study the mechanisms of injury and evaluate neuroprotective strategies. nih.govnih.gov These models often involve inducing focal or global cerebral ischemia. nih.govnih.gov Research indicates that SMTP-7 may represent a novel approach for the treatment of cerebral infarction and could potentially extend the therapeutic time window. jst.go.jp Although the search results confirm the investigation of SMTP-7 in cerebral infarction mouse models, detailed data tables on the reduction of cerebral injury were not provided. jst.go.jpdntb.gov.ua Further in vivo experiments involving ischemia/reperfusion animal models are suggested to provide more convincing evidence of the protection offered by FGFC1 on the blood-brain barrier against dysfunction or disruption caused by ischemia/reperfusion injury during thrombolytic therapy. researchgate.net

Exploration of Anti-cancer Activity in Xenograft Models

The anti-cancer activity of this compound analogs has been explored, including in xenograft models. SMTP-7 has shown selective anti-cancer activity. researchgate.net Xenograft models, often utilizing immunodeficient mice, are established by implanting human cancer cells or tumor tissue into the animals. nih.govoatext.com These models are valuable for evaluating the efficacy of potential anti-cancer agents in vivo. nih.govoatext.com Recent studies have indicated that SMTP-7 selectively inhibited the growth of NSCLC cells with EGFR mutation, demonstrating its anti-cancer activity. While the search results confirm the use of xenograft models in cancer research and the anti-cancer activity of SMTP-7, specific detailed findings or data tables from xenograft studies involving this compound analogs were not extensively detailed in the provided snippets.

Tissue Distribution Studies in Animal Models (e.g., Wistar rats)

Tissue distribution studies in animal models, such as Wistar rats, are crucial for understanding how a compound is distributed throughout the body. While the search results mention tissue distribution studies for other compounds in Wistar rats plos.orgmdpi.comnih.govfrontiersin.org, specific detailed data on the tissue distribution of this compound or its direct analogs in Wistar rats were not explicitly found in the provided snippets. However, the broad biological activities observed in animal models imply that this compound analogs are distributed to relevant tissues to exert their effects. General methodologies for tissue distribution studies in rats involve administering the compound and then collecting and analyzing various tissues at different time points. plos.orgmdpi.comnih.govfrontiersin.orgfrontiersin.org

Computational and Theoretical Studies on Staplabin

Molecular Docking Simulations of Staplabin and Analogs with Plasminogen and Other Target Proteins

Molecular docking simulations are employed to predict the binding affinity and interaction modes of small molecules, such as this compound and its analogs, with target proteins. Studies have investigated the interaction of this compound and its analogs, particularly Fungi Fibrinolytic Compound 1 (FGFC1), with plasminogen, a key protein in the fibrinolytic system nih.govmdpi.com. Plasminogen exists in different conformations and contains several kringle domains (KR1-KR5) that are important for binding to fibrin (B1330869) and cell surfaces nih.govmdpi.com.

Molecular docking studies have revealed that FGFC1 interacts with the lysine-binding sites (LBSs) located within the kringle domains of plasminogen nih.govmdpi.com. These interactions, primarily hydrophobic and hydrophilic in nature, are crucial for inducing conformational changes in plasminogen nih.govmdpi.com. For instance, docking results for FGFC1 with KR1-KR5 have shown varying binding affinity values, suggesting differential interactions with these domains mdpi.com.

Beyond plasminogen, molecular docking has also been utilized to explore the potential interactions of this compound analogs with other proteins. For example, FGFC1 has been docked with proteins relevant to the integrity of the blood-brain barrier, such as claudin-5 (CLDN-5) and VE-cadherin (VE-cad) researchgate.net. These studies aim to understand the potential effects of this compound analogs on processes beyond fibrinolysis, such as protecting against hydrogen peroxide-induced barrier dysfunction researchgate.net.

The binding affinities calculated through molecular docking provide valuable information for understanding the strength and specificity of the interactions between this compound analogs and their target proteins. For FGFC1, docking studies with plasminogen kringle domains have provided specific binding affinity values (in kcal/mol) mdpi.com:

LigandTarget Protein DomainBinding Affinity (kcal/mol)
FGFC1KR1-7.4 mdpi.com
FGFC1KR2-9.0 mdpi.com
FGFC1KR3-6.3 mdpi.com
FGFC1KR4-8.3 mdpi.com
FGFC1KR5-6.7 mdpi.com

These docking results support the experimental observations that this compound and its analogs modulate plasminogen activity through interactions involving the LBSs nih.govmdpi.com.

Molecular Dynamics (MD) Simulations to Elucidate Conformational Changes Induced by this compound

Molecular dynamics (MD) simulations are powerful computational techniques used to simulate the time-dependent behavior of molecular systems, providing insights into conformational changes and molecular interactions youtube.comebsco.com. While specific detailed MD simulation studies solely focused on this compound were not extensively detailed in the search results, MD simulations have been indicated as a method used in research involving this compound analogs, such as FGFC1 researchgate.net.

Experimental evidence suggests that this compound induces conformational changes in plasminogen, enhancing its binding to fibrin and increasing its susceptibility to activation by plasminogen activators patsnap.comnih.govnih.gov. These conformational changes are believed to involve the transition of plasminogen from a closed to an open conformation nih.govmdpi.com. MD simulations can provide dynamic insights into how this compound or its analogs interact with plasminogen at the atomic level, illustrating the process of these conformational rearrangements youtube.comebsco.com. Such simulations can help to elucidate the specific molecular events that lead to the exposure of kringle domains and the subsequent enhanced binding to fibrin and activation nih.govmdpi.com.

MD simulations can also be used to study the stability of protein-ligand complexes predicted by molecular docking and to explore alternative binding poses and pathways that might not be captured by static docking methods nih.govchemcomp.com. The application of MD simulations to this compound-plasminogen interactions could provide a more comprehensive understanding of the dynamic nature of their binding and the resulting functional effects on fibrinolysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that seeks to establish a correlation between the chemical structure of compounds and their biological activity neovarsity.orgqsartoolbox.org. By analyzing a series of compounds with known structures and activities, QSAR models can predict the activity of new or untested compounds based on their molecular descriptors neovarsity.org.

While specific detailed QSAR modeling studies focused explicitly on a large series of this compound analogs were not prominently featured in the search results, the principle of QSAR is highly relevant to the research on this compound and its derivatives. This compound analogs, such as FGFCs (FGFC1, FGFC2, FGFC3, and FGFC4) and SMTPs (SMTP-7 and SMTP-8), have been isolated and shown to possess varying degrees of fibrinolytic and other biological activities nih.govresearchgate.netnih.gov. This presents an opportunity for QSAR modeling to identify the structural features of these analogs that are most important for their observed activities.

By developing QSAR models for this compound analogs, researchers could:

Identify key molecular descriptors (e.g., electronic, steric, hydrophobic properties) that influence the potency and selectivity of the compounds.

Predict the biological activity of newly designed or synthesized this compound analogs before experimental testing, thus prioritizing synthesis efforts neovarsity.org.

Gain a deeper understanding of the structure-activity relationships within the this compound class of compounds, which can inform the rational design of more effective and potentially safer derivatives.

QSAR modeling, particularly 3D-QSAR which considers the three-dimensional shape and interaction fields of molecules, could provide valuable insights into the structural requirements for optimal binding to target proteins like plasminogen and for inducing desired conformational changes neovarsity.org.

In Silico Prediction of Potential Biological Targets and Pathways

In silico target and pathway prediction methods utilize computational approaches to identify potential biological targets and affected pathways of a given compound based on its chemical structure nih.govnih.gov. These methods often involve comparing the structural features of the compound to large databases of known ligands and their targets, or by analyzing interactions with predicted binding sites on a wide range of proteins nih.gov.

For this compound, which is a natural product isolated from marine fungi, in silico prediction could be a valuable tool to explore its full spectrum of potential biological activities beyond its known effects on the fibrinolytic system patsnap.comnih.gov. While the primary focus in the provided search results is on plasminogen and fibrinolysis, natural products often exhibit polypharmacology, interacting with multiple targets and influencing various biological pathways researchgate.net.

In silico approaches for target and pathway prediction could involve:

Ligand-based methods: Comparing the 2D or 3D structure of this compound to libraries of compounds with known targets to identify structurally similar molecules and infer potential targets libretexts.org.

Structure-based methods: Docking this compound against a large panel of protein structures to identify potential binding partners nih.govherbmedpharmacol.com.

Network-based methods: Integrating information from compound-target networks and biological pathway databases to predict the pathways modulated by this compound nih.govnih.gov.

Applying these methods to this compound could help to uncover novel therapeutic applications or potential off-target effects, guiding further experimental investigations.

Computational Approaches for Novel this compound Analog Design

Computational approaches are increasingly integrated into the design of novel drug candidates and analogs of natural products neovarsity.org. For this compound, computational methods can assist in the rational design of analogs with improved potency, selectivity, pharmacokinetic properties, or reduced toxicity.

The discovery of this compound analogs like SMTP-7 (FGFC1) and SMTP-8, which exhibit enhanced fibrinolytic activity compared to this compound, highlights the potential for structural modifications to improve biological activity nih.gov. Computational approaches can guide this process by:

Structure-based design: Utilizing the structural information of target proteins (e.g., plasminogen kringle domains) and the predicted binding modes from molecular docking and MD simulations to design analogs that optimize interactions with the binding site neovarsity.org.

Ligand-based design: Using QSAR models to identify favorable structural features and predict the activity of proposed new analogs neovarsity.org. Techniques like scaffold hopping or the addition of specific functional groups can be explored computationally .

De novo design: Employing algorithms to generate novel molecular structures that are predicted to bind with high affinity to the target protein .

Virtual screening: Screening large databases of commercially available or synthesizable compounds computationally to identify potential this compound-like molecules or fragments that could serve as starting points for analog synthesis.

These computational design strategies, coupled with experimental validation, can accelerate the discovery and development of novel this compound analogs with tailored properties for specific therapeutic applications.

Metabolic Pathways and Biotransformation of Staplabin and Its Analogs Excluding Adverse Effect Profiles

Enzymatic Biotransformation Pathways of Staplabin in Preclinical Models

Studies on the biotransformation of this compound and its analogs in preclinical models, particularly those related to their production by fungi, provide insights into potential enzymatic pathways. The biosynthesis of SMTPs, including this compound, involves a putative pathway originating from grifolic acid, which is derived from farnesyl pyrophosphate and orsellinic acid. mdpi.com Grifolic acid is thought to undergo reduction to form ilicicolin B, which can then yield pre-SMTP. mdpi.com Pre-SMTP possesses an amine-reactive, aromatic ortho-dialdehyde function. mdpi.com The final step in SMTP biosynthesis is a non-enzymatic conjugation with a primary amine. mdpi.comresearchgate.net

Research has identified a key intermediate, pri-SMTP (metabolite X), which is converted to pre-SMTP by an enzyme designated as pri-SMTP oxidase. mdpi.comresearchgate.net This enzymatic oxidation step appears to be regulated by the availability of nitrogen and carbon nutrients in Stachybotrys microspora cultures. mdpi.comresearchgate.net The enzymatic activity responsible for converting pri-SMTP to pre-SMTP has been observed in cell-free extracts of S. microspora. mdpi.com This activity does not require cofactors such as NAD(P)⁺ and NAD(P)H and is associated with the cytosol fraction, suggesting oxidase-like properties. mdpi.com

While these findings primarily detail the biosynthetic pathway in fungal systems, they highlight the potential for enzymatic modification of the this compound core structure. Further studies in mammalian preclinical models would be necessary to fully elucidate the enzymatic biotransformation pathways relevant to drug metabolism. Biotransformation in mammalian systems typically involves Phase I reactions (e.g., oxidation, reduction, hydrolysis) often catalyzed by cytochrome P450 enzymes, and Phase II reactions (conjugation) that add hydrophilic groups to facilitate excretion. nih.gov Extrapolating in vitro biotransformation data from liver preparations can provide quantitative information for predicting in vivo metabolism. psu.edu

Identification of this compound Metabolites

The identification of this compound metabolites has been primarily linked to the discovery and characterization of related SMTP compounds produced by Stachybotrys species. Over 60 congeners of this compound have been isolated. mdpi.commdpi.com These congeners, considered analogs or derivatives, often contain modifications to the basic this compound structure, particularly in the N-linked side-chain. nih.govmdpi.comjst.go.jp

Examples of identified this compound analogs/metabolites include SMTP-1, SMTP-2, and SMTP-3 through SMTP-8, among others. mdpi.comnih.govjst.go.jpnih.gov These compounds differ in the specific amino acid or amino alcohol moiety incorporated during the non-enzymatic conjugation step of biosynthesis. jst.go.jpnih.gov For instance, SMTP-7 is formed by the bridging of two this compound core structures with ornithine, while SMTP-8 uses lysine (B10760008) as the bridging unit. nih.gov

In the context of fungal biosynthesis, metabolites like pri-SMTP (metabolite X) and pre-SMTP have been identified as key intermediates in the pathway leading to this compound and other SMTPs. mdpi.comresearchgate.net Metabolite X (pri-SMTP) was isolated and its structure elucidated through spectroscopic analyses. mdpi.com

While these studies focus on metabolites produced during biosynthesis, the identification of metabolites formed after administration of this compound in preclinical in vivo models would require specific pharmacokinetic and metabolism studies utilizing techniques such as LC-MS/MS. psecommunity.org

Influence of Metabolism on this compound's Biological Activity

The metabolism of this compound and its conversion into various analogs (SMTPs) directly influences their biological activities. Different this compound analogs exhibit varying potencies in their effects, such as enhancing plasminogen activation and fibrinolysis. jst.go.jpnih.gov

For example, SMTP-4, -5, and -6, which contain phenylalanine, leucine, and tryptophan moieties respectively, showed activity in enhancing urokinase-catalyzed plasminogen activation, plasminogen binding to fibrin (B1330869), and plasminogen- and urokinase-mediated fibrinolysis at concentrations lower than this compound. jst.go.jp Specifically, SMTP-4, -5, and -6 were active at 0.15–0.3 mM, while this compound required 0.4–0.6 mM for similar effects. jst.go.jp SMTP-7 and -8, with pseudosymmetric structures involving ornithine and lysine bridges, demonstrated even higher activities, being effective at 80–150 µM, which was two to ten times higher than this compound and other previously isolated SMTPs. nih.gov

This suggests that modifications to the this compound core structure through metabolic processes, particularly the incorporation of different amino compounds, can significantly alter the resulting compound's biological potency. The non-enzymatic conjugation step in fungal biosynthesis, which incorporates these amino moieties, is therefore a critical determinant of the final compound's activity profile. mdpi.comresearchgate.netnih.gov

Furthermore, some SMTP congeners exhibit anti-inflammatory effects by inhibiting soluble epoxide hydrolase (sEH). mdpi.comnih.govresearchgate.net The structural differences between this compound analogs can influence their sEH inhibitory potency. nih.gov This highlights how metabolic variations leading to different analogs can result in diverse pharmacological properties.

Comparative Metabolic Fate of Different this compound Analogs

The comparative metabolic fate of different this compound analogs (SMTPs) is evident in their structural variations arising from the biosynthetic pathway. The diversity of SMTPs is largely a result of the incorporation of different amino acids or amino alcohols during the final non-enzymatic conjugation step with pre-SMTP. mdpi.comresearchgate.netjst.go.jpnih.gov

Studies have shown that feeding Stachybotrys microspora cultures with specific amino acids or amino alcohols can selectively increase the production of corresponding this compound analogs. nih.govmdpi.com For instance, supplementing cultures with L-ornithine leads to increased production of SMTP-7, while L-phenylalanine promotes the formation of SMTP-4. mdpi.comnih.gov This indicates that the availability of these precursor amines influences the metabolic output of the fungus, leading to the generation of different analogs.

Research has explored the isolation and characterization of various FGFCs (fungi fibrinolytic compounds), which are considered this compound analogs, from marine fungi like Stachybotrys longispora. nih.govmdpi.com Different FGFCs (e.g., FGFC1, FGFC2, FGFC3, and FGFC4) have been identified, showcasing the metabolic diversity within this family of compounds produced by fungi. nih.gov

While the fungal biosynthetic pathway demonstrates how different analogs are formed, detailed comparative metabolic studies in mammalian preclinical models examining the absorption, distribution, metabolism, and excretion (ADME) of individual this compound analogs would provide further insight into their respective fates in vivo. One study observed the pharmacokinetics and tissue distribution of compound 1 (an FGFC/Staplabin analog) in Wistar rats, noting a half-life of approximately 22.37 minutes after intravenous administration. nih.gov This suggests that, at least for this analog, metabolic processes contribute to its clearance in a mammalian system.

Advanced Analytical Methodologies for Staplabin Research

Chromatographic Techniques for Separation and Quantification (HPLC, GC-MS, LC-MS/MS)

Chromatographic techniques are fundamental for the separation and purification of Staplabin from complex biological matrices, such as fungal cultures, and for its subsequent quantification. High-Performance Liquid Chromatography (HPLC) is widely used for separating organic substances, including active ingredients and contaminants, in various matrices. filab.fr HPLC separates compounds based on their physicochemical properties. chemyx.com

LC-MS (Liquid Chromatography-Mass Spectrometry) and LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) are powerful hyphenated techniques that combine the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. filab.frthermofisher.comcreative-proteomics.com LC-MS is particularly suitable for analyzing large, polar, ionic, thermally unstable, and nonvolatile compounds like this compound. chemyx.comthermofisher.com In LC-MS, components separated by LC are introduced into a mass spectrometer, which measures their mass-to-charge ratio (m/z) to identify them. filab.frthermofisher.com LC-MS/MS provides increased sensitivity and allows for the identification of compounds by analyzing characteristic fragmentation patterns. filab.fr These methods have been employed in studies involving this compound and its analogs for identification and quantitative analysis. For example, LC-MS/MS has been used to identify metabolites from Stachybotrys chartarum, a related fungus. mdpi.compsecommunity.org LC-UV-HRMS (Liquid Chromatography-Ultraviolet-High-Resolution Mass Spectrometry) has also been used to confirm the formation of this compound analogs. acs.org

HPLC has been specifically used in the purification process of this compound congeners. For instance, HPLC purification on an Inertsil PREP-ODS column was employed to obtain a this compound analog with high purity. researchgate.net

Spectroscopic Methods for Real-time Monitoring of Interactions

Spectroscopic methods provide valuable insights into the interactions of this compound with biological molecules and can potentially be used for real-time monitoring. While direct real-time monitoring of this compound interactions using specific spectroscopic techniques like surface plasmon resonance (SPR) wasn't explicitly detailed in the search results, the general application of spectroscopy for studying molecular interactions is well-established. Spectroscopic analyses, including NMR, were crucial in the initial structural elucidation of this compound and its analogs. nih.govresearchgate.netresearchgate.net Changes in spectroscopic signals upon binding to a target molecule can indicate interaction.

Research on this compound's interaction with plasminogen suggests that it enhances plasminogen activation and fibrin (B1330869) binding by modulating plasminogen conformation. frontiersin.orgresearchgate.net Such conformational changes and binding events are often studied using spectroscopic techniques. Although not specifically for this compound in real-time from the search results, techniques like fluorescence spectroscopy can monitor conformational changes and interactions with small molecule ligands or biological macromolecules by utilizing intrinsic fluorescence probes like tryptophan residues in proteins. nih.govnih.gov

Radioligand Assays for Binding Affinity Measurements

Radioligand binding assays are considered a gold standard for measuring the affinity of a ligand for its target receptor or binding site. giffordbioscience.comrevvity.com These assays involve using a radiolabeled form of the ligand to quantify binding to a biological sample, such as cell membranes or tissue homogenates. giffordbioscience.comperceptive.comnih.govnih.gov

There are different types of radioligand binding assays, including saturation binding assays to determine receptor density (Bmax) and ligand affinity (Kd), and competition binding assays to determine the affinity (Ki) of unlabeled compounds by their ability to displace the radiolabeled ligand. giffordbioscience.comperceptive.comnih.govnih.gov

This compound has been shown to stimulate the binding of plasminogen to fibrin and U937 cells. nih.gov This binding activity has been investigated using radioligand assays. Specifically, studies have measured the binding of 125I-labeled plasminogen to fibrin and cells in the presence of this compound or its analogs. nih.govmdpi.comd-nb.info These experiments demonstrated that this compound increased the binding of radiolabeled plasminogen, indicating its effect on plasminogen-fibrin interaction. nih.govmdpi.com

A study using 125I-Glu-Plg and 125I-Lys-Plg showed that this compound increased their binding to fibrin at similar concentrations, and this binding was inhibited by EACA, suggesting involvement of lysine (B10760008) binding sites (LBSs) in the plasminogen activation process. mdpi.com

Biophysical Techniques for Conformational Analysis (e.g., circular dichroism, fluorescence spectroscopy)

Biophysical techniques are essential for analyzing the conformational properties of this compound and its interactions with other molecules, particularly proteins like plasminogen, which this compound is known to modulate. frontiersin.orgresearchgate.net

Circular Dichroism (CD) spectroscopy is a widely used technique to obtain structural information about molecules containing chiral elements, such as proteins and peptides. wur.nllibretexts.orgphotophysics.com In the context of proteins, far-UV CD spectra (190-250 nm) provide information about secondary structures (alpha-helices, beta-sheets, etc.), while near-UV CD spectra (250-350 nm) can reveal details about tertiary structure. wur.nlphotophysics.com CD spectroscopy can detect conformational changes induced by factors like pH, temperature, or the binding of other molecules. nih.govwur.nllibretexts.org

Fluorescence spectroscopy is another powerful technique for studying conformational changes and molecular interactions. nih.govnih.gov Changes in the intrinsic fluorescence of proteins (e.g., from tryptophan residues) can indicate alterations in their environment or binding events. nih.govnih.gov

While the search results did not provide specific data tables from CD or fluorescence spectroscopy directly applied to this compound itself, the mechanism by which this compound and its analogs modulate plasminogen involves inducing a conformational change in plasminogen. frontiersin.orgresearchgate.netd-nb.infoarvojournals.org Biophysical techniques like CD and fluorescence spectroscopy are standard tools for investigating such conformational changes in proteins. For example, CD spectroscopy has been used to analyze secondary structure and functional folding of proteins and detect changes upon interaction with other molecules. nih.govwur.nl Similarly, fluorescence spectroscopy can monitor conformational changes and interactions. nih.govnih.gov Studies on other proteins have utilized CD and fluorescence spectroscopy to evaluate activation-induced conformational changes. nih.gov

The application of these biophysical techniques to this compound and its complexes with target molecules like plasminogen would provide detailed insights into the structural basis of its activity.

Future Directions and Research Gaps in Staplabin Research

Elucidating Novel Biological Activities Beyond Fibrinolysis and Anti-inflammation

While Staplabin and its analogs are known for their fibrinolytic and anti-inflammatory properties, emerging research suggests a broader spectrum of biological activities. Studies on this compound congeners, such as FGFC1 (SMTP-7), have indicated potential neuroprotective and anti-cancer properties. researchgate.netmdpi.com FGFC1, for instance, has shown selective cytotoxic effects against certain cancer cell lines and has been explored for its potential in treating cerebral infarction, stroke, and acute kidney injury, in addition to its anti-inflammatory and anti-oxidative effects. researchgate.netmdpi.com Further research is needed to systematically identify and characterize these novel activities, understand their underlying mechanisms, and assess their therapeutic relevance. This includes exploring potential roles in other disease areas where inflammation or thrombosis plays a significant part, as well as investigating effects on other biological targets and pathways.

Discovery and Characterization of Additional this compound Analogs from Diverse Fungal Sources

Marine fungi have proven to be a rich source of bioactive secondary metabolites, including this compound and its analogs. frontiersin.orgfrontiersin.org To date, over 60 congeners of this compound have been isolated, exhibiting variations in structure and biological activity. mdpi.com Continued exploration of diverse fungal species, particularly those from marine environments, holds potential for the discovery of novel this compound analogs with potentially enhanced or distinct biological profiles. frontiersin.orgfrontiersin.org Characterization of these new compounds, including detailed structural analysis and initial biological screening, is crucial for expanding the library of this compound-related compounds and identifying promising candidates for further investigation. Techniques such as genome mining and biosynthetic pathway analysis can aid in identifying relevant gene clusters in marine fungi and elucidating the pathways involved in the synthesis of these natural products. frontiersin.org

Refinement of Synthetic Routes for Scalable and Sustainable Production

The isolation of this compound and its analogs from natural fungal sources can be challenging and may not yield sufficient quantities for extensive research or potential therapeutic development. Refining synthetic or semi-synthetic routes is essential for achieving scalable and sustainable production of this compound and its promising analogs. While some studies have explored methods to improve the production of specific congeners like FGFC1 through optimized fermentation conditions and metabolic regulation strategies, further work is needed to develop efficient and cost-effective synthetic methods for a wider range of this compound compounds. mdpi.com This includes exploring total synthesis approaches and semi-synthetic modifications of readily available precursors to generate libraries of analogs for structure-activity relationship studies. acs.org

Deeper Understanding of Intracellular Signaling Pathways Modulated by this compound

Understanding the intracellular signaling pathways modulated by this compound and its analogs is crucial for elucidating their precise mechanisms of action and identifying potential therapeutic targets. While some research has touched upon the signaling concepts related to Fungi Fibrinolytic Compounds (FGFCs), a deeper understanding of how this compound interacts with cellular signaling networks is required. frontiersin.org For instance, FGFC1 has been shown to influence pathways related to inflammation and oxidative stress in the context of cerebral infarction models. nih.gov Further research should focus on identifying the specific proteins and enzymes that this compound interacts with within cells and mapping the downstream signaling cascades that are affected. This could involve techniques such as proteomics, phosphoproteomics, and targeted pathway analysis to build a comprehensive picture of this compound's cellular effects. asmepress.comfrontiersin.org

Investigation into the Epigenetic Modulation by this compound and its Analogs

Epigenetic modifications play a significant role in regulating gene expression and cellular function, and their modulation by small molecules is an active area of research. oxjournal.orgpressbooks.pubresearchgate.net The potential for this compound and its analogs to exert epigenetic effects, such as influencing DNA methylation or histone modifications, represents a research gap. pressbooks.pubfrontlinegenomics.com Investigating whether these compounds can alter epigenetic marks could reveal novel mechanisms contributing to their observed biological activities, particularly in areas like inflammation or potential anti-cancer effects, where epigenetic dysregulation is often implicated. oxjournal.org Studies employing techniques like epigenomic profiling could help determine if this compound induces specific epigenetic changes and how these changes correlate with phenotypic outcomes.

Development of Advanced Preclinical Models for Efficacy and Mechanism Validation

While some preclinical studies using animal models have been conducted for this compound analogs like FGFC1, particularly in the context of thrombotic stroke and pulmonary embolism, the development and utilization of more advanced and clinically relevant preclinical models are necessary. nih.govnih.govd-nb.info This includes employing models that better mimic human disease conditions and allow for a more comprehensive evaluation of efficacy, pharmacokinetics, and pharmacodynamics. patsnap.com Utilizing gyrencephalic species, similar to humans, for evaluating stroke recovery drugs, as recommended by some expert panels, is an example of an advanced preclinical approach that could provide more translatable data for this compound research. nih.gov Furthermore, developing in vitro and in vivo models specifically designed to probe the newly discovered biological activities and the modulation of intracellular signaling pathways would be beneficial.

Exploration of Novel Delivery Systems for this compound (e.g., biomaterial platforms for drug delivery)

To enhance the therapeutic potential of this compound and its analogs, the exploration of novel drug delivery systems is crucial. researchgate.netnih.govnih.govpharmascholars.comimrpress.com This is particularly relevant for compounds with potential issues related to solubility, stability, or targeted delivery to specific tissues or organs. Investigating biomaterial platforms, such as nanoparticles, liposomes, or hydrogels, could offer advantages such as improved bioavailability, controlled release, reduced off-target effects, and targeted delivery to sites of thrombosis or inflammation. nih.govpharmascholars.comimrpress.com Research in this area should focus on developing delivery systems that are biocompatible, biodegradable, and capable of effectively encapsulating and releasing this compound or its analogs at the desired rate and location. nih.govimrpress.com

No specific data tables directly relevant to the future directions and research gaps outlined in sections 10.1 to 10.7 were found within the search results that could be presented in an interactive format. The search results provided narrative descriptions of potential future studies and research areas rather than structured datasets.

Conclusion

Summary of Staplabin's Contributions to Chemical Biology and Therapeutic Development

This compound, a fungal triprenyl phenol (B47542) isolated from Stachybotrys microspora, has made notable contributions to the field of chemical biology, particularly through its interaction with the plasminogen/plasmin system. Research has established this compound as a modulator of plasminogen, the zymogen of the key fibrinolytic enzyme plasmin. A primary contribution lies in its ability to stimulate the binding of plasminogen to both fibrin (B1330869) and U937 cells. nih.gov This action is significant as it enhances the activation of plasminogen, a crucial step in the process of fibrinolysis, the breakdown of blood clots. patsnap.compsu.edunih.gov Unlike lysine (B10760008) analogs that also modulate plasminogen, this compound represents a class of "non-lysine-analog" plasminogen modulators, offering a distinct mechanism of action that involves modulating plasminogen conformation to increase its susceptibility to activation by plasminogen activators. patsnap.compsu.edunih.gov

Beyond its direct effects on plasminogen binding and activation, this compound serves as the foundational structure for a family of related compounds known as Stachybotrys microspora triprenyl phenols (SMTPs), often referred to as this compound analogs. psu.edunih.govresearchgate.netnih.govmdpi.com Investigations into these analogs have revealed a broader spectrum of biological activities, including thrombolytic, anti-inflammatory, anti-oxidative, and anti-cancer properties. researchgate.netmdpi.comresearchgate.net This expansion of observed bioactivities highlights the potential of the this compound scaffold for the development of diverse therapeutic agents. For instance, the analog SMTP-7 (also known as FGFC1), which features two this compound cores bridged by ornithine, has demonstrated promising thrombolytic efficacy in animal models, enhancing clot clearance and showing potential for treating conditions like cerebral infarction and pulmonary embolism. nih.govmdpi.comresearchgate.net Furthermore, SMTP-7 has exhibited anti-inflammatory effects and selective anti-cancer activity against certain cell lines. researchgate.netmdpi.comresearchgate.net Thus, this compound's initial identification and characterization have paved the way for the discovery of related compounds with multifaceted therapeutic potential, contributing significantly to both fundamental chemical biology research into fibrinolysis and the exploration of new avenues for therapeutic development in thrombotic disorders, inflammation, and cancer.

Integration of Findings from Diverse Research Areas

The study of this compound exemplifies the integration of diverse research areas, bridging natural product chemistry, microbiology, biochemistry, and pharmacology. Its discovery began with the isolation and purification from the fungus Stachybotrys microspora, a process rooted in microbiology and natural product chemistry techniques such as solvent extraction and chromatography. nih.gov The subsequent elucidation of this compound's chemical structure involved detailed spectroscopic analyses, a core aspect of organic chemistry. nih.gov

Biochemical investigations have been crucial in understanding this compound's mechanism of action, specifically its interaction with plasminogen and fibrin. Studies examining its effect on plasminogen binding and activation have provided insights into the complex process of fibrinolysis at a molecular level. nih.govpatsnap.compsu.edunih.gov The identification of this compound as a modulator that induces conformational changes in plasminogen highlights the importance of biochemical approaches in deciphering its biological activity. patsnap.compsu.edu

Furthermore, the exploration of this compound analogs and their varied biological activities necessitates pharmacological studies to evaluate their effects in cellular and in vivo models. Research into the thrombolytic, anti-inflammatory, and anti-cancer properties of these compounds integrates principles of pharmacology and provides a basis for assessing their potential therapeutic applications. nih.govresearchgate.netnih.govmdpi.comresearchgate.netresearchgate.net The investigation into the mechanism by which analogs like SMTP-7 exert their effects, such as inhibiting thrombin-activatable fibrinolysis inhibitor (TAFI) or downregulating signaling pathways in cancer cells, further underscores the interdisciplinary nature of this research. mdpi.comresearchgate.netresearchgate.net

The origin of this compound from fungi also connects this research to the broader field of natural product discovery, emphasizing the importance of exploring biodiversity for novel bioactive compounds. The ongoing work on optimizing the production and exploring synthetic modifications of this compound and its analogs integrates aspects of synthetic chemistry and process development. This confluence of techniques and knowledge from seemingly disparate fields is fundamental to advancing the understanding of this compound and realizing its potential applications.

Outlook on this compound's Continued Academic Relevance

This compound and its related compounds maintain significant academic relevance, serving as valuable subjects for ongoing research across multiple disciplines. Their unique mechanism of modulating plasminogen conformation, distinct from lysine analogs, continues to be a subject of interest in understanding the intricacies of the fibrinolytic system. patsnap.compsu.edunih.gov Further biochemical and structural studies are warranted to fully elucidate the molecular details of this compound's interaction with plasminogen and how it induces conformational changes that enhance activation and fibrin binding.

The diverse bioactivities observed among this compound analogs ensure their continued relevance in the search for new therapeutic leads. The thrombolytic potential of compounds like SMTP-7 remains an active area of investigation, particularly in the context of developing safer and more effective treatments for thrombotic diseases with reduced risk of hemorrhagic complications associated with current therapies. nih.govresearchgate.netmdpi.comresearchgate.net Research into the anti-inflammatory, anti-oxidative, and anti-cancer properties of these compounds is also ongoing, suggesting potential applications in a wider range of diseases. researchgate.netmdpi.comresearchgate.net

From a chemical biology perspective, this compound and its analogs serve as valuable probes for studying biological pathways. Their ability to interact specifically with components of the plasminogen system makes them useful tools for dissecting the roles of these components in various physiological and pathological processes. Furthermore, the this compound scaffold provides a basis for synthetic modification and the design of novel compounds with potentially improved potency, selectivity, and pharmacological properties. This involves academic research in synthetic chemistry and medicinal chemistry to create and evaluate new derivatives.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and characterizing Staplabin from microbial sources?

  • Methodological Answer : this compound isolation typically involves culturing Stachybotrys microspora strains under optimized fermentation conditions. Chromatographic techniques (e.g., HPLC, TLC) are used for purification, followed by structural elucidation via NMR (¹H, ¹³C) and mass spectrometry. Absolute configuration determination requires X-ray crystallography or chiral chromatography . For reproducibility, document strain identifiers (e.g., IFO 30018), growth media, and extraction protocols in detail, adhering to journal guidelines for compound characterization .

Q. How can researchers design in vitro assays to evaluate this compound’s plasminogen activation activity?

  • Methodological Answer : Use a fibrinogen-plasminogen binding assay with U937 cells or synthetic fibrin matrices. Measure plasmin generation via chromogenic substrates (e.g., S-2251) and validate results against controls like ε-aminocaproic acid. Include dose-response curves and statistical validation (e.g., ANOVA) to establish significance. Reference protocols from Shinohara et al. (1996) and Kohyama et al. (1997) for baseline comparisons .

Q. What are the key considerations for ensuring reproducibility in this compound-related pharmacological studies?

  • Methodological Answer : Standardize biological materials (e.g., plasminogen source, cell lines) and experimental conditions (pH, temperature). Report purity levels (>95% by HPLC) and batch-to-batch variability. Use institutional ethics approvals for in vivo models and adhere to ARRIVE guidelines for animal studies. Provide raw data in supplementary materials for independent verification .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its thrombolytic efficacy, and what analytical approaches validate these changes?

  • Methodological Answer : Replace the ornithine bridge with non-basic amino acids or amines to create analogs (e.g., SMTP-6, SMTP-7). Use molecular docking studies to predict fibrin-binding affinity and validate with surface plasmon resonance (SPR). In vivo efficacy testing in rat pulmonary embolism models (e.g., 5 mg/kg dosage with u-PA co-administration) quantifies clot clearance improvements .

Q. What strategies resolve contradictions in reported activity levels among this compound congeners (e.g., 3–10× potency differences)?

  • Methodological Answer : Cross-validate assays using identical plasminogen sources and fibrin matrices. Compare congener purity, stereochemistry (e.g., 8S,9S configuration), and solvent systems. Apply meta-analysis to reconcile data, accounting for variables like cell passage number or assay sensitivity. Critical evaluation of statistical power in original studies is essential .

Q. How can researchers systematically investigate this compound’s neuroprotective and anti-inflammatory mechanisms beyond fibrinolysis?

  • Methodological Answer : Use transcriptomic profiling (RNA-seq) on neuronal cell lines treated with this compound to identify pathways like NF-κB or MAPK. Pair with cytokine arrays (e.g., IL-6, TNF-α) in LPS-induced inflammation models. Validate findings using knockout murine models or siRNA silencing. Reference multi-omics frameworks from recent isoindolone alkaloid studies .

Q. What computational and experimental approaches optimize this compound’s pharmacokinetic properties for clinical translation?

  • Methodological Answer : Perform ADMET prediction using tools like SwissADME to assess solubility and CYP450 interactions. Synthesize prodrugs (e.g., ester derivatives) to improve bioavailability. Validate with pharmacokinetic studies in rodents, measuring plasma half-life via LC-MS/MS. Cross-reference SMTP family SAR data to prioritize candidates .

Methodological Resources

  • Data Analysis : Follow CONSORT guidelines for in vivo studies and use R/Python for dose-response modeling .
  • Ethical Compliance : Register preclinical trials in repositories like ClinicalTrials.gov and include IRB approval numbers in manuscripts .
  • Structural Validation : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.